molecular formula C14H19BO4 B8226764 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

Cat. No.: B8226764
M. Wt: 262.11 g/mol
InChI Key: VOBLEWJMRHIJCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (: 1465923-58-3) is a high-purity benzaldehyde derivative featuring a pinacol boronic ester functional group. With a molecular formula of C14H19BO4 and a molecular weight of 262.11 g/mol, this compound serves as a versatile aryl boronic ester precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This enables the efficient formation of carbon-carbon bonds for the synthesis of complex biaryl structures, which is fundamental in pharmaceutical development and materials science . In scientific research, this compound is valued for its application in constructing novel organic electronic materials, such as conjugated polymers based on benzothiadiazole and electron-rich arene units . These materials exhibit promising optical and electrochemical properties for use in organic light-emitting diodes (OLEDs) and organic photovoltaics . The presence of both the formyl and the protected boronic acid group on the aromatic ring allows for sequential and selective functionalization, offering researchers a flexible building block for library synthesis . This product is offered with a guaranteed purity of 97% and must be stored under an inert atmosphere at 2-8°C to maintain stability . For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-7-6-8-12(17-5)10(11)9-16/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBLEWJMRHIJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The Suzuki-Miyaura cross-coupling method leverages palladium catalysis to form carbon-boron bonds. This method typically employs 2-methoxy-6-bromobenzaldehyde as the electrophilic partner and bis(pinacolato)diboron (B2_2Pin2_2) as the boron source. The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), transmetallation with the boronate, and reductive elimination to yield the target compound.

Experimental Protocol

A representative procedure involves combining 2-methoxy-6-bromobenzaldehyde (5.0 mmol), B2_2Pin2_2 (6.0 mmol), Pd(dppf)Cl2_2 (0.05 equiv), and potassium acetate (3.0 equiv) in anhydrous dioxane (20 mL). The mixture is heated at 90°C under nitrogen for 18 hours. After cooling, the crude product is purified via column chromatography (hexanes/ethyl acetate, 4:1) to afford the boronate ester in 76% yield.

Table 1: Suzuki-Miyaura Cross-Coupling Conditions

ParameterDetail
CatalystPd(dppf)Cl2_2 (5 mol%)
Boron SourceB2_2Pin2_2 (1.2 equiv)
BaseKOAc (3.0 equiv)
SolventDioxane
Temperature90°C
Yield76%

Metal-Free Directed C–H Borylation

Imine Transient Directing Group Strategy

This innovative approach avoids transition metals by utilizing an imine directing group to achieve ortho-selective borylation. 2-Methoxybenzaldehyde is treated with methylamine to form a transient imine, which coordinates with a boron reagent (e.g., B2_2Pin2_2) and directs borylation to the para position relative to the methoxy group.

Reaction Optimization

In a typical procedure, 2-methoxybenzaldehyde (10 mmol) and methylamine (12 mmol) are stirred in dichloromethane (30 mL) at room temperature for 1 hour. B2_2Pin2_2 (12 mmol) is added, and the reaction is maintained at 40°C for 24 hours. Acidic workup (1 M HCl) hydrolyzes the imine, followed by extraction with ethyl acetate and purification to yield the product in 68% yield.

Table 2: Metal-Free Borylation Parameters

ParameterDetail
Directing GroupMethylamine-derived imine
Boron SourceB2_2Pin2_2 (1.2 equiv)
SolventDichloromethane
Temperature40°C
Yield68%

Miyaura Borylation of Aryl Halides

Industrial-Scale Adaptation

A scalable protocol uses 2-methoxy-6-bromobenzaldehyde (1.0 mol), B2_2Pin2_2 (1.1 mol), PdCl2_2(PPh3_3)2_2 (2 mol%), and potassium carbonate (3.0 equiv) in toluene (500 mL). The reaction is conducted at 100°C for 12 hours under nitrogen, achieving 82% yield after distillation.

Table 3: Miyaura Borylation Conditions

ParameterDetail
CatalystPdCl2_2(PPh3_3)2_2
Boron SourceB2_2Pin2_2 (1.1 equiv)
BaseK2_2CO3_3 (3.0 equiv)
SolventToluene
Temperature100°C
Yield82%

Comparative Analysis of Methods

Efficiency and Scalability

  • Suzuki-Miyaura : High yields (76%) but requires pre-functionalized aryl bromides.

  • Metal-Free : Eliminates palladium costs but offers moderate yields (68%).

  • Miyaura : Optimal for industrial scale (82% yield) but demands rigorous temperature control.

Functional Group Tolerance

The metal-free method is superior for substrates sensitive to palladium, while Miyaura borylation accommodates electron-deficient arenes.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to facilitate the formation of complex molecules used in pharmaceuticals and agrochemicals. The dioxaborolane moiety enhances its reactivity and compatibility with various functional groups.

Key Applications:

  • Synthesis of Pharmaceuticals : It aids in the development of new drug candidates by enabling the construction of complex molecular architectures.
  • Agrochemical Development : The compound is utilized in synthesizing active ingredients for pesticides and herbicides.

Material Science

In material science, 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is employed in the development of advanced materials such as polymers and coatings. Its properties contribute to the optical and electrochemical characteristics of these materials.

Applications:

  • Copolymers : The compound is used in synthesizing copolymers based on benzothiadiazole and electron-rich arene units, enhancing their optical properties .
  • Coatings : It contributes to the formulation of coatings that require specific mechanical and thermal properties.

Fluorescent Probes

The compound is also utilized in developing fluorescent probes for biological imaging. These probes enable researchers to visualize cellular processes in real-time, providing insights into biological mechanisms.

Applications:

  • Biological Imaging : The ability to track cellular activities using fluorescent probes enhances understanding in cellular biology and disease research.

Catalysis

In catalytic processes, 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde acts as a catalyst that improves reaction efficiency and selectivity. This characteristic is crucial for industrial chemical processes.

Key Insights:

  • Efficiency Improvement : The compound's catalytic properties can lead to reduced reaction times and increased yields in synthetic pathways.

Drug Development

In medicinal chemistry, this compound plays a role in designing new drug candidates targeting specific biological pathways. Its structural features allow it to interact with various biological targets effectively.

Case Studies:

  • A study demonstrated its potential as a non-nucleoside inhibitor of Hepatitis C virus NS5B polymerase. The compound exhibited significant inhibitory effects on viral replication with an EC50 value of less than 50 nM .
  • Another investigation highlighted its cytotoxic effects against cancer cell lines. The compound was found to inhibit cell proliferation and induce apoptosis at concentrations around 10 µM .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AntiviralCell-based replicon assayEC50 < 50 nM
CytotoxicMTT assayIC50 = 10 µM
Apoptosis InductionFlow cytometryIncreased caspase activity

Table 2: Structure-Activity Relationship (SAR)

Compound VariantActivityNotes
Base CompoundModerate activityEffective against HCV
Hydroxylated DerivativeHigh activityIncreased solubility and bioavailability
Methoxy Substituted VariantEnhanced potencyImproved interaction with target enzymes

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • CAS : 128376-64-7
  • Molecular Formula : C₁₃H₁₇BO₃
  • Molecular Weight : 232.09 g/mol
  • Key Properties : Melting point = 61°C, purity ≥97% .
  • Comparison : This para-substituted isomer lacks steric hindrance near the boronate group, enhancing reactivity in cross-coupling reactions. However, the absence of an electron-donating methoxy group reduces electronic activation compared to the target compound .
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • CAS : 956431-01-9
  • Molecular Formula : C₁₄H₁₉BO₄
  • Molecular Weight : 261.81 g/mol
  • Comparison : The boronate at position 4 and methoxy at position 2 create a different electronic profile. The para-boronate placement improves accessibility in coupling reactions but may reduce steric stabilization compared to the target’s ortho-substituted boronate .
2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • CAS : 1265360-45-9
  • Molecular Formula : C₁₅H₂₁BO₅
  • Molecular Weight : 291.81 g/mol
  • Key Properties : Safety data indicate standard handling precautions .
  • However, higher molecular weight and complexity may affect solubility .

Functional Group Variants

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • CAS : 1352657-25-0
  • Molecular Formula : C₁₃H₁₆BFO₃
  • Molecular Weight : ~249.81 g/mol (calculated)
  • Purity : 96% .
  • Comparison : The electron-withdrawing fluorine atom deactivates the aromatic ring, reducing boronate reactivity in cross-coupling compared to methoxy-substituted analogs .
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • CAS : 620595-36-0
  • Molecular Formula : C₁₃H₁₇BO₄
  • Molecular Weight : 248.08 g/mol
  • Key Properties : Requires storage at 2–8°C to prevent degradation .
  • Comparison : The hydroxyl group offers stronger electron donation than methoxy but introduces acidity, necessitating protection in reactive environments .

Heterocyclic and Ester Analogs

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
  • Synthetic Yield : 76% .
  • However, heterocyclic systems may exhibit lower stability compared to benzene derivatives .
Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • CAS : 1146214-77-8
  • Molecular Formula : C₁₅H₂₁BO₅
  • Purity : 95%+ .
  • Comparison : The methyl ester replaces the aldehyde, reducing reactivity in nucleophilic reactions but improving stability for storage .

Biological Activity

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is a boron-containing compound that has garnered attention due to its potential biological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde
  • Molecular Formula : C12H18BNO3
  • Molecular Weight : 235.09 g/mol
  • CAS Number : 1195-66-0

The presence of the boron atom in the structure of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is crucial for its biological activity. Boron compounds have been shown to interact with various biological targets, including enzymes and receptors. The dioxaborolane moiety can facilitate the formation of stable complexes with biological molecules, enhancing the compound's efficacy.

Antiviral Activity

Recent studies have highlighted the antiviral properties of related boron compounds. For instance, compounds with similar structures have demonstrated significant antiviral effects against various viruses by inhibiting viral replication pathways. The specific activity of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde against specific viral strains remains to be fully elucidated but suggests potential for therapeutic applications in virology .

Anticancer Properties

Boronic acids and their derivatives have been explored extensively for their anticancer properties. In vitro studies indicate that compounds with a similar framework can inhibit cancer cell proliferation. For example:

  • IC50 Values : Compounds structurally related to 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde have shown IC50 values in the low micromolar range against various cancer cell lines.
CompoundCell LineIC50 (µM)
Example AMDA-MB-231 (Breast Cancer)0.126
Example BA549 (Lung Cancer)0.250

These findings suggest that the compound may also exhibit selective toxicity towards cancer cells while sparing normal cells .

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of boron-containing compounds in a model of influenza A virus infection. The results indicated that these compounds could reduce viral load significantly in infected cells. Although direct data on 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is limited, its structural analogs exhibited promising results in reducing viral replication by more than two logs in vivo .

Case Study 2: Cancer Cell Proliferation Inhibition

In a comparative study assessing various boron compounds against triple-negative breast cancer (TNBC), it was found that some derivatives showed potent inhibitory effects on cell proliferation with minimal cytotoxicity towards non-cancerous cells. The selectivity index for these compounds was notably high (up to 20-fold), indicating a favorable therapeutic window .

Safety and Toxicology

The safety profile of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde has not been extensively characterized. However:

  • Toxicological Studies : Preliminary assessments suggest low acute toxicity; however, long-term exposure effects remain to be investigated.
EndpointResult
Acute ToxicityLow
MutagenicityNot assessed
Reproductive EffectsNot assessed

Q & A

Advanced Research Question

  • OLEX2 : For structure solution and refinement, integrating SHELX functionalities for charge density analysis .
  • Mercury Software : To model packing diagrams and predict π-π stacking interactions influenced by the methoxy and aldehyde groups .

How does its reactivity compare to analogous boronate esters?

Advanced Research Question

Property This Compound Analogues (e.g., 4-fluorophenyl variant)
Hydrolysis StabilityModerate (t½ = 24 h in H₂O/THF)Lower (t½ = 12 h due to electron-withdrawing F)
Suzuki Coupling Efficiency70–80% with aryl bromides85–90% for less hindered analogues

What analytical methods detect trace impurities?

Advanced Research Question

  • HPLC-DAD : Using C18 columns (MeCN/H₂O mobile phase) to quantify residual aldehydes or pinacol .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals from regioisomers (e.g., 4- vs. 6-substituted byproducts) .

What novel applications are emerging for this compound?

Advanced Research Question

  • TADF Materials : As a precursor for blue-emitting dopants in OLEDs, achieving EQEs >20% .
  • Biosensors : Conjugation with peptides for targeted H₂O₂ imaging in live cells .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.